molecular formula C9H11ClN2O B14823805 (4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine

(4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14823805
M. Wt: 198.65 g/mol
InChI Key: CBQZPBFJHQOKNZ-UHFFFAOYSA-N
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Description

(4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the fourth position, a cyclopropoxy group at the fifth position, and a methanamine group at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-5-cyclopropoxypyridine.

    Cyclopropoxylation: The cyclopropoxylation of 4-chloropyridine is achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts such as copper.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropyridin-2-yl)methanamine: Lacks the cyclopropoxy group.

    (5-Cyclopropoxypyridin-2-yl)methanamine: Lacks the chloro group.

    (4-Chloro-2-pyridinyl)methanamine: Similar structure but without the cyclopropoxy group.

Uniqueness

(4-Chloro-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(4-chloro-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2,4,11H2

InChI Key

CBQZPBFJHQOKNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)CN)Cl

Origin of Product

United States

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